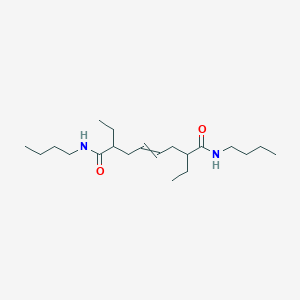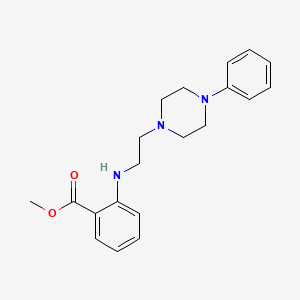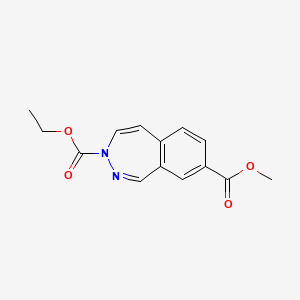
lithium;4-ethynyl-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4-ethynyl-N,N-dimethylaniline, also known as 4-ethynyl-N,N-dimethylaniline, is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and an ethynyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the removal of the hydroxyl group and the formation of the ethynyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds, such as 3-iodopyridine, to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Addition Reactions: The ethynyl group can react with copper (II) acetate to form copper (I) arylacetylide.
Complex Formation: It can react with dibromo magnesium porphyrin to form [5,15-bis[(4-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium (II).
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less documented.
Wirkmechanismus
The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-Ethynylanisole: Similar structure but with a methoxy group instead of a dimethylamino group.
4-Ethynyltoluene: Similar structure but with a methyl group instead of a dimethylamino group.
1-Ethynyl-4-nitrobenzene: Similar structure but with a nitro group instead of a dimethylamino group.
These compounds share the ethynyl group but differ in their substituents on the benzene ring, which affects their reactivity and applications.
Eigenschaften
CAS-Nummer |
66363-40-4 |
|---|---|
Molekularformel |
C10H10LiN |
Molekulargewicht |
151.2 g/mol |
IUPAC-Name |
lithium;4-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1 |
InChI-Schlüssel |
FTQOGQHLJNHNOH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN(C)C1=CC=C(C=C1)C#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)







![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)




